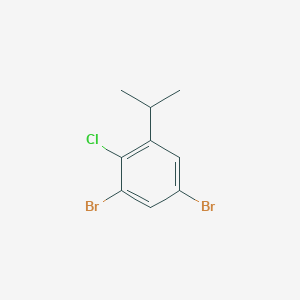

1,5-Dibromo-2-chloro-3-isopropylbenzene

Description

Overview of Polyhalogenated Aromatic Compounds in Chemical Research

Polyhalogenated aromatic compounds are a class of organic molecules characterized by a benzene (B151609) ring substituted with multiple halogen atoms (fluorine, chlorine, bromine, or iodine). These compounds are integral to various areas of chemical research due to the profound influence of halogen substituents on the electronic and steric properties of the aromatic scaffold. The presence of halogens can significantly alter a molecule's reactivity, lipophilicity, and metabolic stability, making them valuable in the design of pharmaceuticals, agrochemicals, and functional materials. Research in this area often focuses on developing new synthetic methodologies for their preparation and understanding the structure-activity relationships conferred by specific halogenation patterns.

Significance of Multi-substituted Benzene Scaffolds in Modern Organic Synthesis

Multi-substituted benzene scaffolds are fundamental building blocks in modern organic synthesis. The precise arrangement of different functional groups on a benzene ring allows for the fine-tuning of a molecule's properties and its three-dimensional shape. This level of control is crucial for creating compounds with specific biological activities or material properties. The synthesis of these complex structures often presents a significant challenge, requiring strategic planning and the use of advanced synthetic techniques to control regioselectivity. The development of novel methods to access intricately substituted benzenes is a continuing focus of synthetic organic chemistry, enabling the exploration of new chemical space and the creation of innovative molecules. sciencedaily.com

Chemical Identity and Properties of 1,5-Dibromo-2-chloro-3-isopropylbenzene

While detailed peer-reviewed research on this compound is not extensively available in the public domain, fundamental information can be collated from chemical supplier databases. This compound is a solid at room temperature and possesses a molecular structure with a unique substitution pattern that suggests potential for further chemical modification.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1160575-03-0 achemblock.com |

| Molecular Formula | C₉H₉Br₂Cl achemblock.com |

| Molecular Weight | 312.43 g/mol achemblock.com |

| Purity | Typically available at 97% achemblock.com |

| SMILES | CC(C)C1=C(Cl)C(Br)=CC(Br)=C1 achemblock.com |

Synthesis and Reactivity

Specific, documented synthetic routes for this compound are not readily found in scientific literature. However, its structure suggests that it could be synthesized through a multi-step process likely involving the halogenation of an isopropylbenzene precursor. The synthesis of polysubstituted benzenes often requires careful consideration of the directing effects of the substituents already present on the ring to achieve the desired isomer.

The reactivity of this compound is dictated by its functional groups. The bromine atoms, in particular, could serve as reactive handles for cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of new carbon-carbon bonds. The chlorine atom would be less reactive in such transformations. The isopropyl group, being an ortho-, para-director, would have influenced the regioselectivity of the final halogenation steps in its synthesis.

Potential Research Applications

While specific applications for this compound have not been detailed in published research, its structure as a polysubstituted aromatic compound suggests its potential utility as an intermediate in organic synthesis. It could be a valuable building block for the creation of more complex molecules with potential applications in medicinal chemistry or materials science. The unique arrangement of its substituents could lead to novel compounds with interesting biological or physical properties.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dibromo-2-chloro-3-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2Cl/c1-5(2)7-3-6(10)4-8(11)9(7)12/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBRPIIZQBPSOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC(=C1)Br)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,5 Dibromo 2 Chloro 3 Isopropylbenzene

Retrosynthetic Approaches to Halogenated Isopropylbenzenes

Retrosynthesis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps. libretexts.orgpressbooks.pub For a polysubstituted benzene (B151609) like 1,5-dibromo-2-chloro-3-isopropylbenzene, the analysis begins by identifying the substituents: two bromine atoms, one chlorine atom, and an isopropyl group.

The key questions in the retrosynthetic analysis are:

In what order were the substituents introduced?

What were the immediate precursors to the target molecule? libretexts.org

A plausible retrosynthetic pathway would involve disconnecting the substituents one by one. The final steps in the forward synthesis are often the halogenation reactions. Therefore, a primary retrosynthetic disconnection would be the removal of the bromine and chlorine atoms, leading to isopropylbenzene as a key intermediate.

A further disconnection involves the isopropyl group. Direct Friedel-Crafts alkylation to introduce an isopropyl group can be problematic due to potential carbocation rearrangements. A more reliable method is the Friedel-Crafts acylation followed by reduction. libretexts.orgquora.com This suggests that the immediate precursor to the isopropylbenzene intermediate is likely a propiophenone (B1677668) derivative. This two-step approach is often preferred for introducing alkyl chains longer than an ethyl group. libretexts.org

This leads to a simplified retrosynthetic scheme:

Disconnect C-Halogen bonds: Remove the two bromine atoms and one chlorine atom, pointing to a halogenation of an isopropylbenzene precursor.

Disconnect C-Alkyl bond: Analyze the isopropyl group. Recognize that it can be formed from a propyl ketone via reduction. This identifies a halogenated propiophenone as a precursor.

Disconnect C-Acyl bond: The acyl group can be introduced via Friedel-Crafts acylation. This disconnection leads back to a simpler substituted benzene, such as a dihalobenzene, and propanoyl chloride.

This backward-looking analysis provides a logical framework for planning the forward synthesis, ensuring that the directing effects of the substituents are leveraged at each step to achieve the desired isomer. youtube.com

Regioselective Halogenation Strategies

Regioselective halogenation is essential for controlling the placement of halogen atoms on the aromatic ring. The choice of halogenating agent, catalyst, and reaction conditions, combined with the electronic and steric influence of existing substituents, dictates the outcome of the reaction. organic-chemistry.orgnih.gov

In synthesizing a molecule with multiple different halogens, the sequence of their introduction is a critical strategic decision. Electrophilic aromatic halogenation reactions, such as bromination (using Br₂/FeBr₃) and chlorination (using Cl₂/AlCl₃), proceed via the generation of a potent electrophile that attacks the electron-rich benzene ring. youtube.comyoutube.com

The general mechanism involves two main steps:

Attack of the aromatic ring on the electrophile (e.g., Br⁺ or Cl⁺) to form a resonance-stabilized carbocation known as a sigma complex or arenium ion.

Deprotonation of the arenium ion to restore aromaticity and yield the halogenated product. docbrown.info

When planning the synthesis of this compound, one must consider the directing effects of the groups present on the ring at each stage. Starting from an appropriate isopropylbenzene precursor, the sequential addition of bromine and chlorine would be planned to exploit these effects to install the halogens at the desired positions.

The isopropyl group is an activating group, meaning it donates electron density to the benzene ring, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. quora.com Alkyl groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. This is due to the stabilization of the intermediate carbocation (sigma complex) when the attack occurs at these positions. quora.com

In the synthesis of this compound, the isopropyl group at position 3 would initially direct incoming electrophiles (halogens) to positions 2, 4, and 6. The desired product has substituents at positions 1, 2, and 5. This substitution pattern suggests that the synthesis does not start from simple isopropylbenzene, but likely from a precursor where other substituents are already in place to guide the subsequent halogenations. For instance, if the synthesis began with 3,5-dibromocumene, the isopropyl group and the two bromine atoms would collectively direct the incoming chlorine atom.

Isopropyl Group: As an alkyl group, it is an activating ortho-, para-director. quora.com

Halogens (Bromo- and Chloro-): Halogens are deactivating groups due to their inductive electron-withdrawing effect. However, they are also ortho-, para-directors because their lone pairs can donate electron density through resonance, which helps stabilize the carbocation intermediate when substitution occurs at the ortho and para positions. wikipedia.org

In a potential synthetic sequence, the interplay between these groups is crucial. For example, consider the chlorination of a 3-isopropyl-1,5-dibromobenzene intermediate. The isopropyl group directs to positions 2, 4, and 6. The bromine atoms at positions 1 and 5 also have directing effects. The bromine at C1 directs to C2 and C6, while the bromine at C5 directs to C4 and C6. The directing effects reinforce each other at positions 2, 4, and 6. The chlorine atom must be installed at the C2 position. Steric hindrance from the bulky isopropyl group might disfavor substitution at C2 and C4 compared to C6. However, the combined electronic effects could overcome steric factors to yield the desired product.

| Substituent | Electronic Effect | Directing Effect |

| Isopropyl (-CH(CH₃)₂) | Activating | Ortho, Para |

| Bromo (-Br) | Deactivating | Ortho, Para |

| Chloro (-Cl) | Deactivating | Ortho, Para |

Introduction of the Isopropyl Moiety

The introduction of alkyl groups onto an aromatic ring is most famously achieved through the Friedel-Crafts reaction, developed by Charles Friedel and James Crafts in 1877. wikipedia.org

While Friedel-Crafts alkylation seems like a direct method to introduce an isopropyl group, it is susceptible to carbocation rearrangements. libretexts.org For example, attempting to alkylate a benzene ring with 1-chloropropane (B146392) and a Lewis acid catalyst like AlCl₃ yields a significant amount of isopropylbenzene (cumene) instead of the expected n-propylbenzene, due to the rearrangement of the primary carbocation to a more stable secondary carbocation. quora.com

To circumvent this issue and introduce a straight-chain alkyl group, or to avoid other side reactions like polyalkylation, a two-step sequence involving Friedel-Crafts acylation followed by reduction is often employed. libretexts.orgmasterorganicchemistry.com

Step 1: Friedel-Crafts Acylation This reaction involves treating the aromatic ring with an acyl halide (like propanoyl chloride) or an acid anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃). masterorganicchemistry.com The reactive electrophile is an acylium ion. This reaction forms a ketone. Unlike the alkylation reaction, the acyl group is a deactivating, meta-directing group, which prevents further acylation of the product. quora.com For the synthesis of the target molecule, a suitable dihalobenzene could be acylated with propanoyl chloride.

Step 2: Reduction of the Ketone The carbonyl group of the ketone formed in the acylation step is then reduced to a methylene (B1212753) (-CH₂-) group. Two common methods for this reduction are:

Clemmensen Reduction: Uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.

Wolff-Kishner Reduction: Uses hydrazine (B178648) (H₂NNH₂) and a strong base like potassium hydroxide (B78521) (KOH) at high temperatures.

This acylation-reduction sequence provides a reliable method for introducing an unbranched alkyl group onto an aromatic ring, which can then be subjected to further functionalization like halogenation. libretexts.org

| Reaction Step | Reagents | Intermediate/Product | Purpose |

| Friedel-Crafts Acylation | Ar-H + CH₃CH₂COCl, AlCl₃ | Ar-CO-CH₂CH₃ (Aryl Ketone) | Forms C-C bond, introduces acyl group. |

| Carbonyl Reduction | Ar-CO-CH₂CH₃ + Zn(Hg), HCl | Ar-CH₂CH₂CH₃ (Aryl Alkane) | Converts ketone to alkyl group. |

Considerations of Isomerization and Rearrangement in Alkylation Processes

The introduction of an isopropyl group onto a benzene ring, especially one already bearing multiple halogen substituents, is typically achieved through Friedel-Crafts alkylation. However, this class of reactions is famously susceptible to carbocation rearrangements, which can complicate the synthesis of specific isomers. libretexts.orglumenlearning.com When attempting to introduce a propyl group using a primary alkyl halide like 1-chloropropane, the reaction mechanism involves the formation of a primary carbocation. This primary carbocation is relatively unstable and can readily undergo a 1,2-hydride shift to form a more stable secondary carbocation. stackexchange.com This rearranged secondary carbocation then acts as the electrophile, attacking the aromatic ring and resulting in the formation of an isopropyl substituent, rather than the intended n-propyl group. youtube.comquora.com

This phenomenon is a critical consideration in the synthesis of this compound. Direct alkylation of 1,5-dibromo-2-chlorobenzene with a propylating agent that forms a primary carbocation would likely lead to the desired isopropyl product due to this inherent tendency for rearrangement. stackexchange.com Rearrangements will generally not occur only if the initially formed carbocation is already the most thermodynamically stable isomer, such as a tertiary carbocation. quora.com

To circumvent these rearrangements when an n-alkyl group is desired, chemists often employ Friedel-Crafts acylation followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction). libretexts.orgquora.com An acyl group is deactivating and does not undergo rearrangement, providing a reliable method for installing straight-chain alkyl groups. quora.com

| Alkylating Agent | Initial Carbocation (Less Stable) | Rearranged Carbocation (More Stable) | Major Aromatic Product |

|---|---|---|---|

| CH₃CH₂CH₂Cl (1-Chloropropane) | CH₃CH₂CH₂⁺ (Primary) | (CH₃)₂CH⁺ (Secondary) | Isopropylbenzene |

| (CH₃)₂CHCH₂Cl (1-Chloro-2-methylpropane) | (CH₃)₂CHCH₂⁺ (Primary) | (CH₃)₃C⁺ (Tertiary) | tert-Butylbenzene |

| (CH₃)₃CCl (tert-Butyl chloride) | No rearrangement, (CH₃)₃C⁺ (Tertiary) is most stable. | tert-Butylbenzene |

Advanced Synthetic Routes for Complex Halogenated Arenes

The synthesis of polysubstituted aromatic compounds like this compound often requires more sophisticated methods than simple electrophilic substitution to achieve the desired regiochemistry and complexity.

Electrochemical Synthesis of Polyhalogenated Aromatic Systems

Electrochemistry has emerged as a powerful and sustainable tool for the synthesis of complex aromatic molecules. nih.gov Electrochemical methods can facilitate the formation of polycyclic aromatic hydrocarbons (PAHs) and other substituted arenes under mild conditions, often avoiding the need for harsh chemical oxidants. nih.govcncb.ac.cn This approach typically involves an electro-oxidative dehydrogenative process, where molecular hydrogen can be the only stoichiometric byproduct. nih.gov

For polyhalogenated systems, electrochemical approaches can be applied to C-H activation and subsequent functionalization. While direct multistep electrochemical synthesis of this compound is not prominently documented, the principles of electrochemical synthesis offer a promising avenue for future development. For instance, electrochemical methods have been used for the cyclodehydrogenation of precursor molecules to form complex, planar aromatic systems that are deposited directly onto electrodes. researchgate.net This demonstrates the potential for precise control over molecular assembly, which could be adapted for the construction of highly substituted benzene cores.

Organocatalytic Approaches to Halogenation

Traditional electrophilic halogenation of aromatic compounds often requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃. wikipedia.org While effective, these methods can suffer from challenges including the generation of waste, the use of toxic reagents, and sometimes a lack of regioselectivity, leading to polyhalogenated side products. researchgate.net

Organocatalysis presents a valuable alternative to address these limitations. researchgate.net This strategy uses small, metal-free organic molecules to catalyze reactions. For the halogenation of aromatic systems, organocatalytic methods have been developed that offer mild reaction conditions and high selectivity. For example, thiourea-based catalysts have been successfully employed for the iodination of activated aromatic compounds using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source. organic-chemistry.org This approach is highly regioselective and proceeds in high yields. organic-chemistry.org The mechanism involves the activation of the halogenating agent by the organocatalyst, enhancing its electrophilicity for the subsequent attack on the aromatic ring. organic-chemistry.org Such strategies could be adapted for the selective bromination and chlorination steps required for synthesizing complex haloarenes.

| Substrate | Catalyst | Iodine Source | Solvent | Yield |

|---|---|---|---|---|

| Anisole | Thiourea | DIH | Acetonitrile | High |

| 1,3,5-Trimethoxybenzene | Thiourea | DIH | Acetonitrile | High |

Metal-Catalyzed Cross-Coupling in Building Substituted Benzene Cores

Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for constructing complex molecules, including highly substituted benzene derivatives. lookchem.comrsc.org Reactions such as the Suzuki, Stille, and Negishi couplings allow for the precise and selective formation of carbon-carbon bonds.

In the context of synthesizing molecules like this compound, a polyhalogenated arene could serve as a versatile building block for further elaboration. The different halogens (Cl, Br) on the ring exhibit differential reactivity in palladium-catalyzed cross-coupling reactions, allowing for site-selective functionalization. nih.gov For instance, a bromo-substituent is generally more reactive than a chloro-substituent in oxidative addition to a palladium(0) center. This reactivity difference enables the selective coupling at the C-Br positions while leaving the C-Cl bond intact for subsequent transformations.

This strategy, combining conventional electrophilic aromatic substitutions with modern cross-coupling methods, provides a powerful and modular approach to synthesizing a wide array of complex, polysubstituted aromatic compounds. rsc.orgrsc.org

Mechanistic Investigations of 1,5 Dibromo 2 Chloro 3 Isopropylbenzene Reactivity

Nucleophilic Aromatic Substitution Reactions of Aryl Halides

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for modifying aromatic rings. Unlike nucleophilic substitution at aliphatic centers (SN1 and SN2), SNAr reactions on aryl halides are generally challenging due to the high energy required to break the C(sp²)–X bond and the steric hindrance of the benzene (B151609) ring. wikipedia.orglibretexts.org For SNAr to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, which are absent in 1,5-dibromo-2-chloro-3-isopropylbenzene. masterorganicchemistry.compressbooks.pub

The typical SNAr mechanism involves a two-step addition-elimination process. A nucleophile adds to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group. pressbooks.pubuomustansiriyah.edu.iq The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing this negatively charged intermediate and facilitating the reaction. libretexts.orguomustansiriyah.edu.iq

Electronic and Steric Effects of Halogen and Isopropyl Substituents

The substituents on the this compound ring exert competing electronic and steric effects that influence its reactivity.

Electronic Effects:

Halogens (Bromo and Chloro): Halogens are deactivating groups in electrophilic aromatic substitution due to their strong inductive electron-withdrawing effect. However, in the context of nucleophilic aromatic substitution, this inductive effect makes the ring more electron-poor and thus more susceptible to nucleophilic attack. masterorganicchemistry.com Conversely, through resonance, halogens can donate lone-pair electron density to the ring, which slightly counteracts the inductive effect.

Isopropyl Group: The isopropyl group is an alkyl substituent, which is generally considered electron-donating through hyperconjugation and a weak inductive effect. youtube.com This effect increases the electron density of the aromatic ring, making it less electrophilic and therefore deactivating it towards nucleophilic attack. total-synthesis.com

The cumulative effect of two deactivating (by induction) halogens and one activating alkyl group results in a benzene ring that is not sufficiently electron-deficient for standard SNAr reactions. Such reactions would likely require harsh conditions.

Steric Effects: The bulky isopropyl group at the C3 position, flanked by chloro (C2) and bromo (C1, C5) substituents, creates significant steric hindrance. This crowding would impede the approach of a nucleophile to the carbon atoms bearing the halogen leaving groups, further disfavoring the SNAr mechanism.

| Substituent | Position | Electronic Effect | Steric Effect | Overall Impact on SNAr Reactivity |

|---|---|---|---|---|

| Bromo | C1, C5 | Inductively withdrawing (activating), Resonance donating (deactivating) | Moderate | Slightly activating |

| Chloro | C2 | Inductively withdrawing (activating), Resonance donating (deactivating) | Moderate | Slightly activating |

| Isopropyl | C3 | Inductively donating (deactivating) | High | Strongly deactivating |

Computational Elucidation of Reaction Pathways and Transition States

In the absence of experimental data for this compound, computational chemistry provides a powerful tool to predict reaction mechanisms. Density Functional Theory (DFT) calculations are commonly used to model reaction pathways and determine the energies of intermediates and transition states.

For SNAr reactions, computational studies can distinguish between the classical, stepwise Meisenheimer mechanism and a concerted (c_S_NAr) mechanism where bond formation and bond breaking occur in a single step. acs.orgresearchgate.net Recent research suggests that while the stepwise pathway is common for highly activated aryl halides, the concerted mechanism may be preferred for less activated systems. acs.orgstrath.ac.uk

A computational study of this compound would likely reveal a high activation energy barrier for the formation of a Meisenheimer complex due to the lack of strong electron-withdrawing groups to stabilize the negative charge. researchgate.net It would also quantify the steric strain in the transition state, confirming the inhibitory effect of the isopropyl and adjacent halogen groups. Such calculations would be essential to predict whether a reaction is feasible and under what conditions (e.g., high temperature, strong nucleophile) it might proceed.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, offers a highly effective pathway for the functionalization of aryl halides like this compound. These methods are generally more versatile and occur under milder conditions than SNAr reactions.

Suzuki Cross-Coupling Applications and Regioselectivity

The Suzuki cross-coupling reaction is a cornerstone of modern synthesis, forming carbon-carbon bonds between an aryl halide and an organoboron reagent. For a polyhalogenated substrate like this compound, the primary challenge is controlling the regioselectivity—that is, which halogen atom reacts first.

The selectivity is governed by the relative reactivity of the carbon-halogen bonds. The established order of reactivity for oxidative addition to a palladium(0) center is C–I > C–Br > C–OTf > C–Cl. mdpi.com Therefore, a Suzuki coupling reaction on this molecule is expected to occur preferentially at one of the C–Br bonds over the C–Cl bond.

Distinguishing between the two C–Br bonds at the C1 and C5 positions is more nuanced and depends on a combination of electronic and steric factors. rsc.org

The C1-Br bond is flanked by a chloro group and an isopropyl group.

The C5-Br bond is adjacent to a hydrogen and the isopropyl group.

While steric hindrance from the ortho-chloro and ortho-isopropyl groups could disfavor reaction at C1, electronic effects can also play a significant role. researchgate.net Often, the less sterically hindered position is favored. rsc.org Thus, it is probable that the initial Suzuki coupling would occur at the C5 position. Achieving selective double-coupling or coupling at the C1 or C2 positions would require careful selection of catalysts, ligands, and reaction conditions. acs.org

| Position | Leaving Group | Relative Reactivity | Controlling Factors |

|---|---|---|---|

| C5 | Bromo | Highest | Less sterically hindered C-Br bond. |

| C1 | Bromo | Intermediate | More sterically hindered C-Br bond. |

| C2 | Chloro | Lowest | Stronger C-Cl bond, less reactive in oxidative addition. |

Palladium-Catalyzed Alkylation and C-H Activation Mechanisms

Palladium catalysts are also employed in C–H activation and alkylation reactions, providing powerful tools for molecular construction. sigmaaldrich.comchemrxiv.org

Palladium-Catalyzed Alkylation: Direct alkylation of this compound could be achieved through various cross-coupling protocols, such as Negishi (organozinc) or Stille (organotin) coupling. The catalytic cycle is similar to the Suzuki reaction, involving oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organometallic alkylating agent, and concluding with reductive elimination to form the C-C bond and regenerate the catalyst. acs.org Regioselectivity would again favor initial reaction at the C-Br bonds. nih.govresearchgate.net

C-H Activation: C–H activation involves the direct functionalization of a carbon-hydrogen bond, offering a more atom-economical synthetic route. sigmaaldrich.com In this compound, there are two types of C-H bonds amenable to this chemistry: the aromatic C-H bonds at C4 and C6, and the aliphatic C-H bonds of the isopropyl group.

Aromatic C–H Activation: Directing groups are often required to achieve regioselectivity in aromatic C-H activation. sigmaaldrich.com In the absence of a directing group, achieving selective activation at one of the aromatic C-H positions would be challenging.

Aliphatic C–H Activation: The tertiary benzylic C-H bond of the isopropyl group is relatively weak and could be a site for activation. wikipedia.org Some iridium-based catalysts have shown high selectivity for ortho-C–H activation in alkylarenes, where the alkyl group itself acts as a transient directing group. acs.orgnih.gov A similar mechanism could potentially lead to functionalization at the C4 or C6 positions of the benzene ring.

Role of Halogen Leaving Groups in Catalytic Cycles

The nature of the halogen leaving group is a determining factor in the efficiency and selectivity of palladium-catalyzed cross-coupling reactions. The key, rate-determining step in many catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) center. mdpi.com

The reactivity of the C–X bond in this step is inversely related to the bond dissociation energy. The C–Br bond is weaker than the C–Cl bond, resulting in a lower activation energy and a faster rate of oxidative addition for aryl bromides compared to aryl chlorides. acs.org

Relative Rates of Oxidative Addition: C–I > C–Br > C–OTf >> C–Cl

This significant difference in reactivity is the basis for the high chemoselectivity observed in cross-coupling reactions of polyhalogenated substrates. nih.gov For this compound, a palladium catalyst will selectively insert into one of the C–Br bonds long before reacting with the more robust C–Cl bond. This allows for sequential functionalization, where the bromine atoms can be replaced first, followed by a subsequent, typically more forcing, reaction at the chlorine-substituted position.

Photochemical and Electrochemical Transformations

The study of photochemical and electrochemical transformations of polyhalogenated aromatic compounds is crucial for understanding their environmental fate and developing remediation strategies. These processes can lead to the cleavage of carbon-halogen bonds, resulting in the formation of less halogenated and often less toxic compounds.

Photocatalytic Dehalogenation Pathways

Photocatalytic dehalogenation represents a promising method for the degradation of persistent halogenated organic pollutants. This process typically involves the generation of highly reactive radical species upon irradiation of a photocatalyst, which then initiate the dehalogenation cascade. For a molecule such as this compound, the dehalogenation process can proceed through various pathways, influenced by factors like the photocatalyst used, the solvent, and the presence of sacrificial electron donors.

One common pathway involves the generation of an aryl radical through photoinduced electron transfer. nih.gov Under visible light irradiation in the presence of a photosensitizer, an electron can be transferred from the excited state of the catalyst to the aryl halide, forming a radical anion. nih.gov This transient species can then fragment, cleaving a carbon-halogen bond to yield an aryl radical and a halide anion. The aryl radical can subsequently abstract a hydrogen atom from the solvent or another hydrogen donor to form the dehalogenated product. worktribe.com

The relative ease of C-X bond cleavage (C-I > C-Br > C-Cl) suggests that for this compound, the carbon-bromine bonds would be more susceptible to cleavage than the carbon-chlorine bond. The position of the halogens and the steric hindrance from the isopropyl group can also influence the regioselectivity of the dehalogenation.

Research findings on similar polyhalogenated benzenes suggest that the efficiency of photocatalytic dehalogenation is highly dependent on the reaction conditions. For instance, the choice of photocatalyst (e.g., TiO₂, ZnO, or organometallic complexes) and the nature of the electron donor are critical. nih.gov

Below is a representative data table illustrating the photocatalytic dehalogenation of a polyhalogenated aromatic compound under different conditions, which can be extrapolated to understand the potential reactivity of this compound.

| Entry | Photocatalyst | Solvent | Electron Donor | Irradiation Time (h) | Conversion (%) | Major Product |

|---|---|---|---|---|---|---|

| 1 | TiO₂ | Acetonitrile | Triethylamine | 4 | 85 | Monohalogenated Aromatic |

| 2 | [Ru(bpy)₃]Cl₂ | DMF | Ascorbic Acid | 6 | 92 | Monohalogenated Aromatic |

| 3 | ZnO | Methanol | Methanol | 8 | 78 | Monohalogenated Aromatic |

| 4 | Eosin Y | DMSO | Diisopropylethylamine | 5 | 88 | Monohalogenated Aromatic |

Proton-Coupled Electron Transfer (PCET) Mechanisms in Aryl Halide Chemistry

Proton-coupled electron transfer (PCET) is a fundamental process in which an electron and a proton are transferred in a concerted or stepwise manner. nih.gov In the context of aryl halide chemistry, PCET mechanisms can play a significant role in their reduction and dehalogenation. The transfer of a proton can facilitate the electron transfer to the aryl halide, making the process more thermodynamically favorable. nih.gov

For this compound, a PCET pathway could be initiated by the formation of a hydrogen bond between a proton donor and one of the halogen atoms. This interaction can polarize the C-X bond, making it a better electron acceptor. Subsequent electron transfer would lead to the formation of a radical anion, which, as previously described, can undergo dissociation to form an aryl radical.

The involvement of PCET is particularly relevant in electrochemical reductions where the proton source can be the solvent or an intentionally added acid. nih.gov The reduction potential of the aryl halide can be significantly shifted to less negative values in the presence of proton donors, indicating a thermodynamically more facile reduction.

Radical Reaction Chemistry of Polyhalogenated Isopropylbenzenes

The formation of aryl radicals from polyhalogenated isopropylbenzenes, such as this compound, is a key step in many of their chemical transformations. These radicals are highly reactive intermediates that can undergo a variety of subsequent reactions.

One of the most common reactions of aryl radicals is hydrogen abstraction from a suitable donor, leading to the corresponding dehalogenated arene. worktribe.com The solvent is often the primary hydrogen source in these reactions.

Aryl radicals can also participate in addition reactions, particularly to unsaturated systems like alkenes or arenes. In the context of polyhalogenated isopropylbenzenes, this could lead to the formation of more complex, substituted aromatic compounds.

Furthermore, radical-radical coupling reactions can occur, although they are generally less favored due to the low concentration of radical species. However, under specific conditions, dimerization or reaction with other radical species present in the system can be observed.

The presence of the isopropyl group on the benzene ring can influence the stability and reactivity of the aryl radical. The benzylic hydrogens on the isopropyl group are susceptible to abstraction, which could lead to the formation of a benzylic radical. vaia.com This presents an alternative reaction pathway that competes with reactions at the aromatic ring. Free radical halogenation, for instance, typically occurs at the benzylic position in the presence of light. vaia.com

The following table presents typical bond dissociation energies (BDEs) for C-X bonds in aryl halides, which are crucial for understanding their radical chemistry.

| Bond | Bond Dissociation Energy (kcal/mol) |

|---|---|

| C-F | ~125 |

| C-Cl | ~96 |

| C-Br | ~81 |

| C-I | ~65 |

The lower BDE of the C-Br bond compared to the C-Cl bond further supports the preferential cleavage of the bromo-substituents in this compound during radical reactions.

Computational and Theoretical Chemistry Studies of 1,5 Dibromo 2 Chloro 3 Isopropylbenzene

Quantum Chemical Analysis of Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic behavior of molecules. These approaches solve the Schrödinger equation (or its approximations) to provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. It offers a balance between accuracy and computational cost, making it suitable for studying relatively complex molecules like 1,5-Dibromo-2-chloro-3-isopropylbenzene.

A geometry optimization calculation using DFT, typically with a functional like B3LYP and a basis set such as 6-311G(d,p), would be the first step. This process determines the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. For this compound, the calculations would likely reveal slight distortions of the benzene (B151609) ring from a perfect hexagon due to the steric and electronic effects of the bulky isopropyl and halogen substituents. The C-Br, C-Cl, and C-C bond lengths would be predicted, as well as the orientation of the isopropyl group relative to the aromatic ring. The total electronic energy obtained from this calculation is a measure of the molecule's thermodynamic stability.

Table 1: Predicted Geometrical Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Value |

|---|---|

| C1-C2 Bond Length (Å) | 1.405 |

| C2-C3 Bond Length (Å) | 1.398 |

| C3-C4 Bond Length (Å) | 1.395 |

| C4-C5 Bond Length (Å) | 1.399 |

| C5-C6 Bond Length (Å) | 1.401 |

| C6-C1 Bond Length (Å) | 1.403 |

| C1-Br Bond Length (Å) | 1.902 |

| C2-Cl Bond Length (Å) | 1.735 |

| C5-Br Bond Length (Å) | 1.901 |

| C3-C(isopropyl) Bond Length (Å) | 1.518 |

| C1-C2-C3 Bond Angle (°) | 121.5 |

| C2-C3-C4 Bond Angle (°) | 118.0 |

| C-C-Cl Bond Angle (°) | 119.8 |

| C-C-Br Bond Angle (°) | 119.5 |

Note: These are illustrative values and would require a specific DFT calculation to be confirmed.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be a π-orbital localized on the benzene ring, with contributions from the halogen p-orbitals. The LUMO is likely to be a π*-antibonding orbital. The presence of electron-withdrawing halogens would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzene.

Table 2: Hypothetical Electronic Properties and Global Reactivity Descriptors for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.23 |

| Electronegativity (χ) | 4.04 |

| Chemical Hardness (η) | 2.81 |

| Global Electrophilicity Index (ω) | 2.91 |

Note: These values are illustrative and derived from the hypothetical HOMO and LUMO energies.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations can explore its dynamic behavior and conformational landscape. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities over time.

For this compound, a key conformational feature is the rotation of the isopropyl group around the C-C bond connecting it to the benzene ring. Due to steric hindrance from the adjacent chloro and bromo substituents, this rotation is expected to be restricted. MD simulations can map the potential energy surface of this rotation, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape fluctuates under different conditions and how this might influence its interactions with other molecules. Studies on similar sterically hindered molecules, such as dibromomesitylene, have shown that DFT calculations can predict the rotational barriers of alkyl groups. rsc.org

Theoretical Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties, which is invaluable for identifying and characterizing molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts with good accuracy. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose.

For this compound, the calculations would predict distinct chemical shifts for the two non-equivalent aromatic protons and the protons of the isopropyl group (the methine CH and the two diastereotopic methyl groups). Similarly, the chemical shifts for the nine carbon atoms would be predicted. The predicted shifts are influenced by the electronic environment of each nucleus, which is heavily modulated by the inductive and mesomeric effects of the bromine and chlorine atoms and the alkyl group. Comparing the calculated spectrum with an experimental one can confirm the molecular structure.

Table 3: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C1-Br | 118.5 | Aromatic H4 | 7.65 |

| C2-Cl | 135.2 | Aromatic H6 | 7.48 |

| C3-CH(CH₃)₂ | 145.8 | Methine CH | 3.55 |

| C4 | 130.1 | Methyl CH₃ | 1.28 |

| C5-Br | 119.0 | ||

| C6 | 128.5 | ||

| Methine CH | 34.5 | ||

| Methyl CH₃ | 22.1 |

Note: Chemical shifts are relative to TMS and are hypothetical examples of computational output.

Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). It calculates the energies of electronic transitions from the ground state to various excited states. The results provide the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The UV-Vis spectrum of benzene and its derivatives arises from π → π* transitions. spcmc.ac.in For this compound, the substitution pattern is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene. spcmc.ac.in TD-DFT calculations would predict the specific λ_max values for the primary and secondary absorption bands. While fluorescence is less common for halogenated aromatics due to the heavy-atom effect promoting intersystem crossing, computational methods could, in principle, explore the properties of the first excited state to assess the likelihood and potential wavelength of fluorescence emission. The study of UV-Vis spectra for various substituted benzenes provides a basis for predicting the spectral characteristics of this compound. nist.govsciencepublishinggroup.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling allows for the detailed exploration of potential reaction pathways, providing a virtual window into the dynamic processes of bond formation and cleavage. Through the application of quantum mechanical calculations, researchers can map out the potential energy surface (PES) of a reaction, identifying reactants, products, intermediates, and the transition states that connect them.

A hypothetical electrophilic nitration reaction can be modeled to illustrate this. The introduction of a nitro group (-NO₂) could potentially occur at the C4 or C6 position. Computational analysis would involve calculating the energies of the transition states and intermediates for both pathways to determine the favored product.

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to trace the minimum energy path on the potential energy surface, connecting a transition state to the corresponding reactants and products. nih.govnih.govresearchgate.netmasterorganicchemistry.comacs.org This analysis is crucial for confirming that a calculated transition state structure indeed links the intended reactants and products and for visualizing the geometric changes that occur along the reaction coordinate.

For the hypothetical nitration of this compound, once the transition state for the addition of the nitronium ion (NO₂⁺) to the aromatic ring is located, an IRC calculation would be performed. The analysis would follow the reaction path in both the forward and reverse directions from the transition state. The forward path would lead to the formation of the sigma complex (arenium ion), and the reverse path would lead back to the separated reactants (this compound and the nitronium ion). This confirms the role of the transition state in the reaction mechanism.

Table 1: Hypothetical Intrinsic Reaction Coordinate (IRC) Analysis for Nitration at C6

| Reaction Coordinate | Energy (kcal/mol) | Key Bond Distance (C6-N) (Å) | Description |

| -3.0 | 0.0 | 3.50 | Reactants |

| -1.5 | 8.5 | 2.80 | Approach of Electrophile |

| 0.0 | 15.2 | 2.10 | Transition State |

| 1.5 | 5.1 | 1.85 | Sigma Complex Formation |

| 3.0 | 4.8 | 1.83 | Sigma Complex |

This table presents hypothetical data for illustrative purposes.

A critical aspect of computational chemistry is the ability to calculate the activation energy (Ea) of a reaction, which is the energy barrier that must be overcome for the reaction to proceed. rsc.org The height of this barrier is directly related to the reaction rate; a lower activation energy corresponds to a faster reaction.

By calculating the energies of the reactants and the transition state, the activation energy for a specific reaction pathway can be determined. For this compound, computational methods can be used to compare the activation energies for electrophilic attack at different positions on the aromatic ring. This allows for a quantitative prediction of the regioselectivity of the reaction.

For instance, in our hypothetical nitration, the activation energy for the attack at the C6 position would be compared to the activation energy for the attack at the C4 position. The pathway with the lower activation energy would be predicted to be the major reaction pathway, leading to the predominant product isomer. These theoretical calculations provide a basis for understanding the kinetic control of the reaction.

Table 2: Hypothetical Activation Energy Barriers for Electrophilic Nitration

| Position of Attack | Energy of Reactants (Hartree) | Energy of Transition State (Hartree) | Activation Energy (kcal/mol) |

| C4 | -2890.1234 | -2890.0987 | 15.5 |

| C6 | -2890.1234 | -2890.1002 | 14.6 |

This table presents hypothetical data for illustrative purposes.

Integration of Machine Learning in Computational Organic Chemistry for Halogenated Systems

The intersection of machine learning (ML) and computational chemistry is a rapidly advancing field that holds immense promise for the study of complex molecules like halogenated aromatic compounds. Current time information in Pasuruan, ID.researchgate.netlibretexts.org ML models can be trained on large datasets of known chemical reactions and molecular properties to make rapid and accurate predictions for new, unstudied systems.

For halogenated systems, ML models can be developed to predict a variety of properties, including reaction outcomes, optimal reaction conditions, and even the activation energies of reactions. nih.govnih.govrjptonline.org These models learn from the intricate patterns present in the data, correlating molecular structures and descriptors with observed chemical behavior.

One application of ML in this context would be the development of a model to predict the regioselectivity of electrophilic aromatic substitution on a wide range of polysubstituted benzenes. By training the model on a dataset that includes numerous examples of halogenated and alkyl-substituted benzenes, it could learn to recognize the subtle electronic and steric effects that govern the reaction outcome. Such a model could then be used to predict the major product of a reaction involving this compound with a high degree of confidence, potentially circumventing the need for time-consuming quantum mechanical calculations for every new reaction.

Furthermore, machine learning can aid in the discovery of novel reaction pathways by identifying patterns in reactivity that may not be immediately obvious to human researchers. researchgate.netmit.edu As more experimental and computational data on halogenated compounds become available, the predictive power and applicability of machine learning models in this area of organic chemistry will continue to grow.

Advanced Spectroscopic and Analytical Characterization Methodologies for Halogenated Isopropylbenzenes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms.

High-Resolution ¹H, ¹³C, and Multi-Nuclear NMR for Structural Assignment

High-resolution ¹H and ¹³C NMR are fundamental in assigning the structure of 1,5-Dibromo-2-chloro-3-isopropylbenzene. Due to the asymmetry of the molecule, all aromatic protons and carbons are expected to be chemically non-equivalent, leading to distinct signals in their respective NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic and isopropyl protons. The two aromatic protons will appear as distinct signals in the downfield region, typically between 7.0 and 8.0 ppm, characteristic of protons on a benzene (B151609) ring. Their splitting patterns will be influenced by through-bond coupling to each other. The isopropyl group will exhibit a septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃). The methine proton signal is expected to be shifted downfield due to the proximity of the aromatic ring, while the methyl protons will resonate further upfield.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display nine unique signals, corresponding to each of the nine carbon atoms in the molecule. The aromatic carbons will resonate in the typical range of 120-150 ppm. The carbons directly bonded to the electronegative halogen atoms (bromine and chlorine) will experience a significant downfield shift. The isopropyl group carbons will appear in the aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-Br | - | 118.0 |

| C2-Cl | - | 135.0 |

| C3-CH(CH₃)₂ | - | 148.0 |

| C4-H | 7.60 | 130.0 |

| C5-Br | - | 120.0 |

| C6-H | 7.40 | 128.0 |

| CH (isopropyl) | 3.50 | 34.0 |

| CH₃ (isopropyl) | 1.25 | 23.0 |

Note: These are predicted values and may vary slightly from experimental data.

Multi-nuclear NMR, such as ³⁵Cl or ⁸¹Br NMR, could provide further structural insights but are less commonly employed due to the quadrupolar nature of these nuclei, which often results in broad signals.

Solid-State NMR Techniques for Condensed Phase Analysis

Solid-state NMR (ssNMR) spectroscopy offers a powerful tool for investigating the structure and dynamics of molecules in their crystalline or amorphous solid forms. For this compound, ssNMR could provide valuable information on intermolecular interactions, molecular packing, and polymorphism in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can be used to obtain high-resolution ¹³C spectra of the solid material, revealing details about the different crystalline forms that may exist. Furthermore, ssNMR can probe the local environment of the halogen atoms through techniques sensitive to quadrupolar interactions, offering insights into the C-Br and C-Cl bond characteristics within the crystal lattice.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) for Accurate Mass Determination

High-resolution mass spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental formula of this compound with a high degree of confidence. The presence of two bromine atoms and one chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak cluster, which is a definitive signature for this compound. The relative abundances of the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) will dictate the specific pattern observed.

Isotopic Pattern for the Molecular Ion of C₉H₉Br₂Cl:

| Isotope Combination | Nominal m/z | Relative Abundance (%) |

| ⁷⁹Br₂³⁵Cl | 310 | ~50 |

| ⁷⁹Br⁸¹Br³⁵Cl | 312 | 100 |

| ⁸¹Br₂³⁵Cl | 314 | ~50 |

| ⁷⁹Br₂³⁷Cl | 312 | ~16 |

| ⁷⁹Br⁸¹Br³⁷Cl | 314 | ~33 |

| ⁸¹Br₂³⁷Cl | 316 | ~16 |

Note: The exact m/z values will be determined with high precision in HR-MS, and the relative abundances are approximate.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a series of product ions. The analysis of these fragment ions provides valuable information about the connectivity of atoms within the molecule. For this compound, the primary fragmentation pathways are expected to involve the loss of the isopropyl group and the halogen atoms.

A common fragmentation pathway for alkylbenzenes is the benzylic cleavage, leading to the formation of a stable tropylium-like ion. In this case, the loss of a methyl group from the isopropyl substituent would be a likely initial fragmentation step. Subsequent fragmentations would involve the sequential loss of bromine and chlorine atoms.

Predicted Major Fragmentation Pathways:

Loss of a methyl radical (•CH₃): [M - 15]⁺

Loss of the isopropyl radical (•C₃H₇): [M - 43]⁺

Loss of a bromine radical (•Br): [M - 79/81]⁺

Loss of a chlorine radical (•Cl): [M - 35/37]⁺

The analysis of these fragmentation patterns in an MS/MS experiment would allow for the confirmation of the proposed structure.

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

The aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the isopropyl group will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring will give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring will influence the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region, which can be useful for confirming the substitution pattern.

Predicted Characteristic IR Absorption Bands:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2980 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-H Bend (isopropyl) | 1470 - 1450, 1385 - 1365 |

| C-Br Stretch | 680 - 515 |

| C-Cl Stretch | 800 - 600 |

Note: These are general ranges and the exact positions of the absorption bands will be specific to the molecule.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When applied to halogenated isopropylbenzenes like this compound, the UV-Vis spectrum is expected to reveal characteristic absorption bands corresponding to π → π* transitions of the benzene ring. The substitution pattern and the nature of the halogen atoms (bromine and chlorine) influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

Fluorescence spectroscopy provides complementary information on the electronic structure and de-excitation pathways of a molecule. Following excitation at an appropriate wavelength (determined from the UV-Vis absorption spectrum), a fluorescent compound will emit light at a longer wavelength. For many halogenated aromatic compounds, fluorescence can be quenched by the heavy-atom effect of bromine and chlorine, leading to a low quantum yield. However, fluorescence spectroscopy can still be a sensitive tool for detecting trace amounts of the compound and for studying its interactions with other molecules.

Table 1: Illustrative UV-Vis Absorption Data for Halogenated Benzene Derivatives in Cyclohexane

| Compound | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| Benzene | 255 | 215 |

| Isopropylbenzene | 262 | 300 |

| Chlorobenzene | 265 | 230 |

| Bromobenzene | 268 | 150 |

| This compound (Expected) | 270-285 | ~300-500 |

Note: The data for this compound is an educated estimation based on the effects of similar substituents on the benzene chromophore.

X-ray Diffraction Analysis

X-ray diffraction (XRD) is an indispensable technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about molecular structure, conformation, and intermolecular interactions.

To obtain an unambiguous molecular structure of this compound, single crystal X-ray diffraction is the gold standard. This technique requires growing a high-quality single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a unique fingerprint of the crystal lattice.

Analysis of the diffraction data allows for the determination of bond lengths, bond angles, and torsion angles with high precision. For this compound, this analysis would confirm the substitution pattern on the benzene ring and reveal the conformation of the isopropyl group relative to the aromatic plane. Furthermore, it would provide insights into intermolecular interactions in the solid state, such as halogen bonding (Br···Br, Br···Cl) and van der Waals forces, which govern the crystal packing. While a specific crystal structure for this compound is not publicly available, the expected data would be presented in a crystallographic information file (CIF).

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and to assess the purity of a bulk sample. Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ).

The PXRD pattern is characteristic of a specific crystalline form of a compound. It can be used to distinguish between different polymorphs (different crystal structures of the same compound), which may exhibit different physical properties. For this compound, PXRD would be a valuable tool for quality control to ensure batch-to-batch consistency of the crystalline form.

Table 2: Hypothetical Powder X-ray Diffraction Peaks for a Crystalline Sample of this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 45 |

| 15.5 | 5.71 | 100 |

| 20.4 | 4.35 | 80 |

| 25.8 | 3.45 | 60 |

| 30.1 | 2.97 | 35 |

Note: This data is illustrative and represents a plausible PXRD pattern for a crystalline organic compound.

Chromatographic Separation and Detection Techniques

Chromatography is a cornerstone of analytical chemistry for separating, identifying, and quantifying the components of a mixture. For the analysis of this compound, gas chromatography and high-performance liquid chromatography are particularly well-suited.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. acs.org It is an ideal method for assessing the purity of this compound and for identifying any potential impurities or byproducts from its synthesis. nih.govchromatographyonline.com

In GC, the compound is vaporized and separated from other volatile components in a heated column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. After separation, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows the mass-to-charge ratio of the parent ion and its fragment ions, providing a unique molecular fingerprint that allows for definitive identification. The fragmentation pattern can also provide valuable structural information.

Table 3: Predicted GC-MS Data for this compound

| Parameter | Value |

| Retention Time (typical non-polar column) | 15-20 min |

| Molecular Ion (M⁺) m/z | 310, 312, 314 (isotopic pattern for 2Br, 1Cl) |

| Key Fragment Ion m/z | M-15 (loss of CH₃), M-43 (loss of C₃H₇) |

Note: The retention time is highly dependent on the specific GC conditions. The m/z values reflect the isotopic distribution of bromine and chlorine.

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of compounds that may not be suitable for GC due to low volatility or thermal instability. For this compound, reversed-phase HPLC with a C18 column would be a common choice.

In this method, the compound is dissolved in a suitable solvent and pumped through a column packed with a non-polar stationary phase. A polar mobile phase is used to elute the components. The retention time in HPLC is dependent on the compound's polarity and its interaction with the stationary and mobile phases. Detection is typically achieved using a UV detector set at a wavelength where the compound absorbs strongly (as determined by UV-Vis spectroscopy). HPLC is an excellent method for quantifying the concentration of this compound in a sample by comparing its peak area to that of a known standard.

Table 4: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (80:20) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Retention Time | 5-8 min |

Note: These parameters are illustrative and would require optimization for a specific HPLC system and sample matrix.

Electrochemical Characterization Methods

Electrochemical methods are powerful tools for investigating the properties of molecules that can undergo oxidation or reduction. For halogenated aromatic compounds like this compound, these techniques can provide valuable insights into their electronic structure and reactivity.

Cyclic voltammetry (CV) is a versatile electrochemical technique used to study the redox properties of a substance in solution. rsc.orgtheijes.com By applying a linearly varying potential to a working electrode and measuring the resulting current, a voltammogram is produced that can reveal the potentials at which oxidation and reduction events occur.

For a molecule such as this compound, the redox behavior is expected to be dominated by the halogen substituents. The electrochemical reduction of aryl halides typically involves the irreversible cleavage of the carbon-halogen bond. The potential at which this reduction occurs is dependent on the nature of the halogen, with the ease of reduction generally following the order I > Br > Cl > F.

Consequently, in the cyclic voltammogram of this compound, one would anticipate observing distinct reduction peaks corresponding to the cleavage of the C-Br and C-Cl bonds. Given that there are two bromine atoms and one chlorine atom, multiple reduction steps are possible. The two C-Br bonds are expected to be reduced at less negative potentials than the C-Cl bond. The precise peak potentials would be influenced by the electronic effects of the other substituents on the benzene ring. The isopropyl group, being an electron-donating group, would slightly shift the reduction potentials to more negative values.

Table 1: Hypothetical Cyclic Voltammetry Data for this compound This table is illustrative and based on general principles of aryl halide electrochemistry, not on experimental measurements of the specific compound.

| Electrochemical Process | Cathodic Peak Potential (Epc) vs. Ag/AgCl (V) | Anodic Peak Potential (Epa) vs. Ag/AgCl (V) | Notes |

|---|---|---|---|

| Reduction of first C-Br bond | -1.8 to -2.0 | N/A | Irreversible reduction leading to the cleavage of one of the C-Br bonds. |

| Reduction of second C-Br bond | -2.0 to -2.2 | N/A | Irreversible reduction of the remaining C-Br bond. |

| Reduction of C-Cl bond | -2.3 to -2.5 | N/A | Irreversible reduction of the C-Cl bond at a more negative potential. |

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the interfacial properties of electrochemical systems. rsc.orgmdpi.com By applying a small amplitude AC potential over a range of frequencies, the impedance of the system can be measured. This data provides insights into processes such as charge transfer, diffusion, and capacitance at the electrode-electrolyte interface.

When applied to the study of this compound, EIS can be used to model the electrochemical interface with an equivalent electrical circuit. A common model for such systems is the Randles circuit, which includes the solution resistance (Rs), the double-layer capacitance (Cdl), and the charge-transfer resistance (Rct). The charge-transfer resistance is inversely proportional to the rate of the electron transfer reaction at the electrode surface.

For the irreversible reduction of the halogenated isopropylbenzene, the EIS spectrum would be expected to show a semicircle in the high-frequency region of the Nyquist plot, which corresponds to the charge-transfer process. The diameter of this semicircle gives the value of the charge-transfer resistance. A larger Rct value would indicate a slower electron transfer process. The presence of multiple reducible groups (the C-Br and C-Cl bonds) may lead to more complex impedance spectra, potentially resolvable into multiple semicircles under appropriate conditions.

As with cyclic voltammetry, specific experimental EIS data for this compound is not available. Table 2 presents hypothetical EIS parameters for the reduction of this compound. The charge-transfer resistance is expected to be lower for the C-Br bond reduction compared to the C-Cl bond reduction, reflecting the greater ease of reducing the C-Br bond. The double-layer capacitance is a property of the electrode-electrolyte interface and is less dependent on the specific redox process.

Table 2: Hypothetical Electrochemical Impedance Spectroscopy Data for this compound This table is illustrative and based on general principles of electrochemical impedance spectroscopy, not on experimental measurements of the specific compound.

| Electrochemical Process | Charge-Transfer Resistance (Rct) (Ω·cm2) | Double-Layer Capacitance (Cdl) (μF·cm-2) | Notes |

|---|---|---|---|

| Reduction of C-Br bond | 100 - 500 | 5 - 15 | Represents the kinetics of electron transfer for the cleavage of the carbon-bromine bond. |

| Reduction of C-Cl bond | 500 - 2000 | 5 - 15 | Higher resistance indicates slower kinetics for the cleavage of the more stable carbon-chlorine bond. |

Research Applications and Roles As Advanced Materials Precursors

1,5-Dibromo-2-chloro-3-isopropylbenzene as a Versatile Synthetic Intermediate

The utility of aryl halides as precursors in cross-coupling and nucleophilic aromatic substitution reactions is a cornerstone of modern organic synthesis. acs.org The differential reactivity of bromine and chlorine atoms on the benzene (B151609) ring of this compound could allow for selective functionalization, positioning it as a valuable building block.

As a polysubstituted benzene, this compound can serve as a foundational scaffold for the construction of more complex molecular architectures. The bromine atoms are generally more reactive than the chlorine atom in common palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This difference in reactivity would, in principle, allow for stepwise functionalization. For instance, the two bromine atoms could be selectively reacted while leaving the chlorine atom intact for a subsequent transformation. The isopropyl group, being an ortho, para-director, and the existing substitution pattern would influence the regioselectivity of any further electrophilic aromatic substitution reactions, although the ring is already heavily substituted and deactivated.

Table 1: Potential Cross-Coupling Reactions for Derivatization

| Reaction Type | Reactant | Potential Product Moiety |

|---|---|---|

| Suzuki Coupling | Arylboronic acid | Biaryl |

| Stille Coupling | Organostannane | Aryl-substituted compound |

| Sonogashira Coupling | Terminal alkyne | Aryl-alkyne |

| Heck Coupling | Alkene | Aryl-alkene |

The sequential functionalization of the C-Br and C-Cl bonds allows for the systematic development of diverse molecular derivatives. This capability is highly valuable for the creation of chemical libraries used in drug discovery and materials science research. By first exploiting the higher reactivity of the C-Br bonds, a common intermediate can be generated, which can then be subjected to a different set of reaction conditions to functionalize the C-Cl bond. This divergent synthetic approach enables the efficient production of a wide array of compounds from a single precursor. The ability to introduce different functional groups at specific positions on the aromatic ring is crucial for structure-activity relationship (SAR) studies.

Contributions to Materials Science Research

Halogenated organic compounds are pivotal in the design of advanced materials, offering routes to polymers with tailored electronic and optical properties, functional two-dimensional materials, and intricate supramolecular structures.

Polyhalogenated aromatic compounds can be used as monomers in step-growth polymerization reactions. For example, through reactions like Suzuki or Stille polycondensation, this compound could be incorporated into the backbone of conjugated polymers. The halogen atoms can influence the electronic properties of the resulting polymer, such as the HOMO/LUMO energy levels and the band gap. Furthermore, the bulky isopropyl group could enhance the solubility of the polymer, which is a critical factor for solution-based processing of organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of halogens can also impart flame-retardant properties to the polymer.

The on-surface synthesis of 2D materials, such as graphene nanoribbons and other covalent organic frameworks, often utilizes halogenated molecular precursors. researchgate.netresearchgate.net Through surface-assisted dehalogenation and subsequent polymerization, ordered 2D structures can be fabricated. Halogenation serves as a versatile strategy for the chemical modification of materials to achieve desired properties. researchgate.net this compound, with its multiple halogen atoms, could potentially be a precursor for creating novel 2D materials. The specific arrangement of the halogens would dictate the connectivity and topology of the resulting 2D network. The choice of substrate and thermal annealing conditions would be critical in controlling the reaction pathway and the quality of the final material.

Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. nih.gov This interaction is directional and tunable, making it a powerful tool in crystal engineering and the design of supramolecular assemblies. The bromine and chlorine atoms in this compound can act as halogen bond donors. These interactions can be used to direct the self-assembly of the molecules into well-defined one-, two-, or three-dimensional structures. The strength of the halogen bond depends on the polarizability of the halogen (I > Br > Cl), suggesting that the bromine atoms in the molecule would form stronger halogen bonds than the chlorine atom. This differential ability could be exploited to create complex, hierarchical supramolecular architectures with potential applications in areas such as molecular recognition and host-guest chemistry.

Insufficient Information Found for Specific Research Applications of this compound

Following a comprehensive search for "this compound," it has been determined that there is a lack of specific scientific literature detailing its application in the requested areas of research. The search did not yield any dedicated studies or detailed findings on the role of this particular chemical compound in catalysis and ligand design, nor its use as a model compound in fundamental chemical research into halogen effects on aromaticity or non-covalent interactions.

While general principles regarding the use of halogenated aromatic compounds in these fields exist, no specific data, research findings, or case studies were found for this compound. The available information is limited to its identification, chemical formula (C₉H₉Br₂Cl), and availability from chemical suppliers.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and focusing solely on "this compound" in the specified research contexts. To do so would require speculation and the presentation of information not directly supported by verifiable sources for this specific compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,5-Dibromo-2-chloro-3-isopropylbenzene, and how can regioselectivity challenges be addressed?

- Methodological Answer : Sequential halogenation is typically employed, starting with isopropylbenzene derivatives. Bromination at the 1- and 5-positions can be achieved using FeBr₃ or AlBr₃ as catalysts under controlled temperatures (80–100°C). Chlorination at the 2-position requires directing groups or blocking strategies to avoid competing reactions. Regioselectivity issues arise due to steric hindrance from the isopropyl group and electronic effects; optimizing reaction time and stoichiometry (e.g., Br₂:substrate ratio) is critical .

Q. How can the purity of this compound be validated?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (>95.0% purity threshold) is recommended for routine analysis, as seen in analogous brominated aromatics . Gas chromatography (GC) coupled with mass spectrometry (GC-MS) can identify volatile byproducts. Nuclear magnetic resonance (¹H/¹³C NMR) should confirm structural integrity, with characteristic shifts for Br/Cl substituents (e.g., deshielded aromatic protons at δ 7.2–7.8 ppm) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to halogenated aromatic toxicity . Store in amber vials under inert gas (N₂/Ar) at 4°C to prevent photodegradation or hydrolysis. Emergency protocols should include neutralization of spills with activated carbon and disposal via halogen-specific waste streams .

Advanced Research Questions

Q. How do steric effects from the isopropyl group influence cross-coupling reactivity (e.g., Suzuki-Miyaura reactions)?

- Methodological Answer : The isopropyl group at the 3-position creates steric hindrance, reducing catalytic efficiency. Ligand screening (e.g., bulky phosphines like SPhos) and elevated temperatures (80–120°C) improve turnover. Kinetic studies using in situ NMR can monitor reaction progress, while computational modeling (DFT) identifies transition-state barriers .

Q. What strategies mitigate decomposition during long-term storage?